molecular formula C12H10BFO3 B1446535 2-(4-Fluorophenoxy)phenylboronic acid CAS No. 1334402-78-6

2-(4-Fluorophenoxy)phenylboronic acid

Cat. No.: B1446535
CAS No.: 1334402-78-6
M. Wt: 232.02 g/mol
InChI Key: DUZUFXCNHAMELI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-fluorophenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)phenylboronic acid typically involves the reaction of 4-fluorophenol with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium acetate or palladium on carbon.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, water.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Phenoxy Compounds: Formed via nucleophilic aromatic substitution.

Scientific Research Applications

2-(4-Fluorophenoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate, with the boronic acid acting as a nucleophilic partner.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the fluorophenoxy group, making it less versatile in certain synthetic applications.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the additional phenoxy group, limiting its reactivity in some contexts.

    2-Fluorophenylboronic Acid: Similar but with the fluorine atom directly attached to the phenyl ring, affecting its electronic properties.

Uniqueness: 2-(4-Fluorophenoxy)phenylboronic acid is unique due to the presence of both the fluorophenoxy and boronic acid groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for more complex and diverse chemical transformations compared to its simpler counterparts.

Properties

IUPAC Name

[2-(4-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZUFXCNHAMELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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